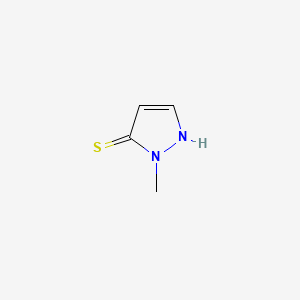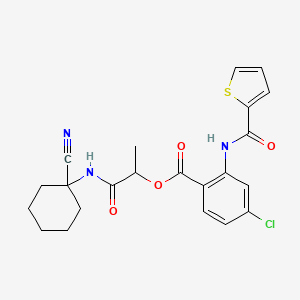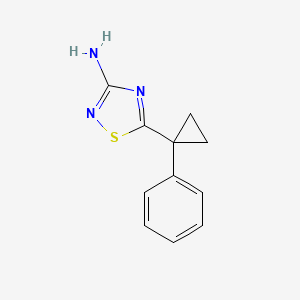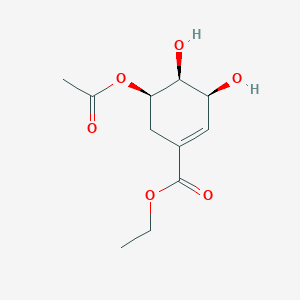
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate typically involves the condensation of aldehydes with acetoacetic ester catalyzed by organic bases such as methylamine or piperidine . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chromatographic separation and purification techniques. The use of high-performance thin-layer chromatography (HPTLC) methods can ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and hydroxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Aplicaciones Científicas De Investigación
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of antiviral drugs, particularly those targeting influenza viruses.
Mecanismo De Acción
The mechanism of action of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. This inhibition can lead to the disruption of viral replication or other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (3R,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H16O6 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
ethyl (3S,4S,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9+,10-/m0/s1 |
Clave InChI |
LBZAYEKOWPAGQN-AEJSXWLSSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)OC(=O)C)O)O |
SMILES canónico |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
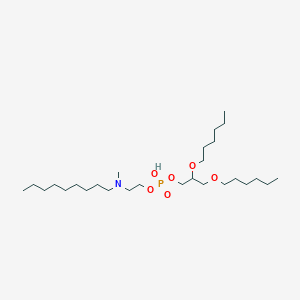
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
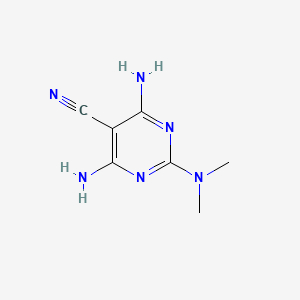
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
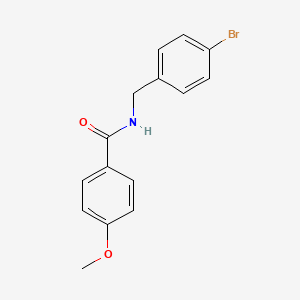
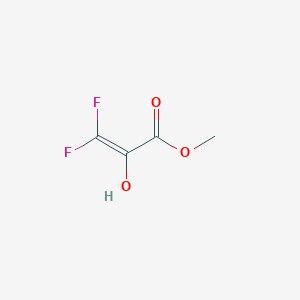
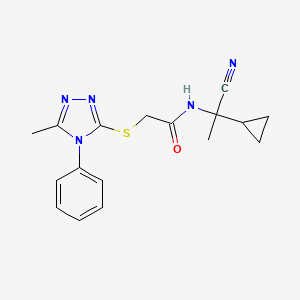
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)

